molecular formula C15H15N3O3S B2507413 Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-89-8

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Katalognummer B2507413
CAS-Nummer: 946235-89-8
Molekulargewicht: 317.36
InChI-Schlüssel: NWVLOYIJMNQKTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate” is a chemical compound. It’s related to a class of compounds that have been synthesized for potential use in cancer therapy .


Synthesis Analysis

The synthesis of similar compounds involves a four-step process. The substituted Isatin reacts with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by IR, 1H-NMR, Mass spectroscopy along with physical data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of substituted Isatin with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using IR, 1H-NMR, and Mass spectroscopy .

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase (HDAC) Inhibition

Hydroxamic acids, including Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, are potent inhibitors of HDACs. Specifically, they target class-I isoforms such as HDAC2. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. Inhibition of HDACs can lead to altered gene expression patterns, making these compounds promising for cancer therapy .

Anticancer Activity

The same hydroxamic acids exhibit cytotoxicity against various cancer cell lines, including colon, prostate, and pancreatic cancer. Notably, compounds 5e and 5f stand out as the most potent HDAC2 inhibitors, surpassing the efficacy of SAHA (suberoylanilide hydroxamic acid) by up to 8-fold .

Drug Design and Discovery

Target-based drug design relies on understanding specific molecular targets. HDACs, including HDAC2, are validated targets for anticancer drug development. Hydroxamic acids like Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate provide valuable insights for designing novel compounds with improved efficacy and safety profiles .

Structural Insights

Crystallographic studies have revealed the molecular structure of related compounds. For instance, the crystal structure of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane sheds light on their three-dimensional arrangement, aiding in further optimization and rational drug design .

ADMET Profiling

Hydroxamic acids, including Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, undergo absorption, distribution, metabolism, excretion, and toxicity (ADMET) evaluations. Compounds 5e and 5f exhibit potent HDAC2 inhibition while maintaining desirable characteristics for potential anticancer agents .

Structure-Activity Relationships (SAR)

Molecular modeling studies explore the SAR of hydroxamic acids. Understanding how structural modifications impact bioactivity guides further optimization. Researchers investigate substituents, stereochemistry, and functional groups to enhance efficacy and selectivity .

Wirkmechanismus

While the exact mechanism of action for “Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate” is not specified, thiazole-bearing compounds have been studied for their anticancer properties .

Zukünftige Richtungen

Thiazole is a versatile heterocycle found in the structure of many drugs in use as well as anticancer agents. Future research may focus on the development of thiazole-bearing compounds as anticancer agents .

Eigenschaften

IUPAC Name

methyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-15(20)17-14-16-11(9-22-14)8-13(19)18-7-6-10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVLOYIJMNQKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.